molecular formula C9H9N3O3 B15214583 6-Hydroxy-1,3-dimethylpyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione CAS No. 59588-20-4

6-Hydroxy-1,3-dimethylpyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15214583
CAS No.: 59588-20-4
M. Wt: 207.19 g/mol
InChI Key: SKNMNWSQMMXYEW-UHFFFAOYSA-N
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Description

6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. It exhibits a broad spectrum of pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . This method ensures the formation of the desired pyrido[2,3-d]pyrimidine scaffold with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to ensure the compound’s quality and consistency for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The methyl groups can be substituted with other functional groups to modify the compound’s activity and selectivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various alkylating agents and nucleophiles can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives can be further explored for their potential therapeutic applications.

Scientific Research Applications

6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its anticancer, antibacterial, and anticonvulsant activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various enzymes and receptors, including tyrosine kinases, phosphodiesterases, and cyclin-dependent kinases . These interactions lead to the modulation of cellular signaling pathways, resulting in the compound’s diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
  • 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Uniqueness

6-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of hydroxyl and methyl groups, which contribute to its distinct pharmacological profile. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a valuable compound for therapeutic development .

Properties

CAS No.

59588-20-4

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

6-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C9H9N3O3/c1-11-7-6(3-5(13)4-10-7)8(14)12(2)9(11)15/h3-4,13H,1-2H3

InChI Key

SKNMNWSQMMXYEW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)O)C(=O)N(C1=O)C

Origin of Product

United States

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